molecular formula C10H10ClNO3 B2724303 4-Amino-6-chloro-2,3-dihydrochromene-4-carboxylic acid CAS No. 1215972-81-8

4-Amino-6-chloro-2,3-dihydrochromene-4-carboxylic acid

Cat. No.: B2724303
CAS No.: 1215972-81-8
M. Wt: 227.64
InChI Key: MVQWVYBYSXQHIB-UHFFFAOYSA-N
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Description

  • Synonyms : 4-Amino-6-chloro-2,3-dihydrochromene-4-carboxylic acid; 2H-1-Benzopyran-4-carboxylic acid, 4-amino-6-chloro-3,4-dihydro-2-methyl .

Molecular Structure Analysis

The molecular structure of This compound consists of a dihydrochromene core with an amino group (NH2) at position 4 and a chlorine atom (Cl) at position 6. The carboxylic acid group (COOH) is attached to position 4 of the chromene ring. The aromatic nature of the indole nucleus contributes to its biological activity .


Chemical Reactions Analysis

  • Electrophilic Substitution : Similar to other indole derivatives, This compound may undergo electrophilic substitution reactions due to the π-electron delocalization within the indole ring .
  • SNAr Reactions : The chlorine atom could participate in nucleophilic aromatic substitution (SNAr) reactions, leading to the introduction of various substituents .

Future Directions

: Sunil Kumar & Ritika. “A brief review of the biological potential of indole derivatives.” Future Journal of Pharmaceutical Sciences, 6, 121 (2020). Read more. : Smolecule. “Buy 4-Amino-6-chloro-2,3-dihydrochromene-4-carboxylic acid (CAS No. 1215972-81-8).” Link. : MDPI. “SNAr Reactions on 2-Amino-4,6-dichloropyrimidine Derivatives.” Molbank, 2022, M1426. Read more.

Properties

IUPAC Name

4-amino-6-chloro-2,3-dihydrochromene-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO3/c11-6-1-2-8-7(5-6)10(12,9(13)14)3-4-15-8/h1-2,5H,3-4,12H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVQWVYBYSXQHIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1(C(=O)O)N)C=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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